molecular formula C14H21NO6 B13959777 Benzamide, N,N-bis(2-hydroxyethyl)-3,4,5-trimethoxy- CAS No. 63886-97-5

Benzamide, N,N-bis(2-hydroxyethyl)-3,4,5-trimethoxy-

Cat. No.: B13959777
CAS No.: 63886-97-5
M. Wt: 299.32 g/mol
InChI Key: ZJOVXIBMMPYJIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzamide, N,N-bis(2-hydroxyethyl)-3,4,5-trimethoxy- is an organic compound with the molecular formula C14H21NO5 It is a derivative of benzamide, featuring additional hydroxyethyl and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N,N-bis(2-hydroxyethyl)-3,4,5-trimethoxy- typically involves the reaction of benzoyl chloride with diethanolamine in the presence of a base. The reaction proceeds through an amidation process, where the benzoyl chloride reacts with diethanolamine to form the desired product. The reaction conditions often include:

    Temperature: 60-80°C

    Solvent: Anhydrous conditions or solvents like dichloromethane

    Catalyst: Base such as triethylamine or pyridine

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. The use of heterogeneous catalysts, such as zinc-doped calcium oxide nanospheroids, has been explored to enhance the efficiency and yield of the reaction .

Chemical Reactions Analysis

Types of Reactions

Benzamide, N,N-bis(2-hydroxyethyl)-3,4,5-trimethoxy- undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

Mechanism of Action

The mechanism by which Benzamide, N,N-bis(2-hydroxyethyl)-3,4,5-trimethoxy- exerts its effects involves interactions with specific molecular targets. The hydroxyethyl and methoxy groups enhance its ability to form hydrogen bonds and interact with enzymes or receptors. These interactions can modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzamide, N,N-bis(2-hydroxyethyl)-: Lacks the methoxy groups, resulting in different chemical properties.

    N,N-Bis(2-hydroxyethyl)benzamide: Similar structure but without the trimethoxy substitution.

Uniqueness

The presence of the 3,4,5-trimethoxy groups in Benzamide, N,N-bis(2-hydroxyethyl)-3,4,5-trimethoxy- imparts unique chemical properties, such as increased solubility in organic solvents and enhanced reactivity in certain chemical reactions. These features make it a valuable compound for specific applications in research and industry .

Properties

CAS No.

63886-97-5

Molecular Formula

C14H21NO6

Molecular Weight

299.32 g/mol

IUPAC Name

N,N-bis(2-hydroxyethyl)-3,4,5-trimethoxybenzamide

InChI

InChI=1S/C14H21NO6/c1-19-11-8-10(9-12(20-2)13(11)21-3)14(18)15(4-6-16)5-7-17/h8-9,16-17H,4-7H2,1-3H3

InChI Key

ZJOVXIBMMPYJIH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N(CCO)CCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.